![molecular formula C8H13N B14199998 6-Methyltricyclo[3.2.0.0~2,7~]heptan-6-amine CAS No. 860176-37-0](/img/structure/B14199998.png)
6-Methyltricyclo[3.2.0.0~2,7~]heptan-6-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Methyltricyclo[3200~2,7~]heptan-6-amine is a complex organic compound characterized by its unique tricyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methyltricyclo[3.2.0.0~2,7~]heptan-6-amine typically involves multiple steps. One common method includes the treatment of 3-substituted 2-halogenobicyclo[3.2.0]heptan-6-ones or 5-substituted 7-halogenobicyclo[2.2.1]heptan-2-ones with potassium t-butoxide . This reaction yields the desired tricyclic structure with the amine group at the 6th position.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized applications and the complexity of its synthesis. the principles of large-scale organic synthesis, such as optimization of reaction conditions and purification processes, would apply.
Chemical Reactions Analysis
Types of Reactions
6-Methyltricyclo[3.2.0.0~2,7~]heptan-6-amine can undergo various types of chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents to introduce oxygen-containing functional groups.
Reduction: Reduction reactions can be used to remove oxygen or add hydrogen to the compound.
Substitution: This involves the replacement of one functional group with another, often facilitated by reagents like halogens or alkylating agents.
Common Reagents and Conditions
Common reagents used in these reactions include potassium t-butoxide for substitution reactions , and various oxidizing and reducing agents depending on the desired transformation.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or alcohols, while substitution could introduce new alkyl or halogen groups.
Scientific Research Applications
6-Methyltricyclo[320
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Its unique structure may allow it to interact with biological molecules in novel ways, making it a candidate for drug development.
Mechanism of Action
The mechanism by which 6-Methyltricyclo[3.2.0.0~2,7~]heptan-6-amine exerts its effects is not well-understood. its unique tricyclic structure suggests that it could interact with molecular targets in ways that are distinct from more common organic compounds. Potential molecular targets include enzymes and receptors involved in various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
1,3,3-Trimethyltricyclo[2.2.1.0~2,6~]heptane: This compound shares a similar tricyclic structure but differs in the position and type of substituents.
Tricyclo[2.2.1.0(2,6)]heptane, 1,7,7-trimethyl-: Another similar compound with a different arrangement of methyl groups.
Uniqueness
6-Methyltricyclo[3.2.0.0~2,7~]heptan-6-amine is unique due to its specific tricyclic structure and the presence of an amine group at the 6th position. This combination of features may confer unique chemical and biological properties, making it a valuable compound for research and development.
Properties
CAS No. |
860176-37-0 |
|---|---|
Molecular Formula |
C8H13N |
Molecular Weight |
123.20 g/mol |
IUPAC Name |
6-methyltricyclo[3.2.0.02,7]heptan-6-amine |
InChI |
InChI=1S/C8H13N/c1-8(9)5-3-2-4-6(5)7(4)8/h4-7H,2-3,9H2,1H3 |
InChI Key |
DCAWCVMEMFFJGC-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C2CCC3C2C31)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


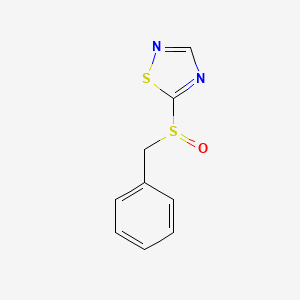

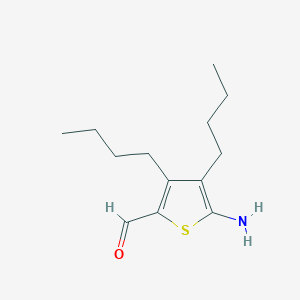

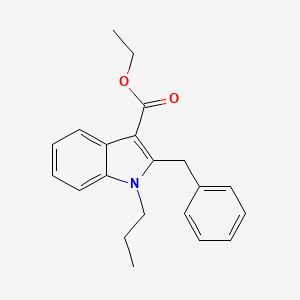

![3-[2-(Methanesulfonyl)ethenyl]benzaldehyde](/img/structure/B14199944.png)
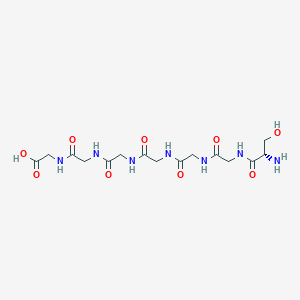
![4-Cyclohexyl-2-phenyl-1-oxa-4-azaspiro[4.5]decan-3-one](/img/structure/B14199955.png)

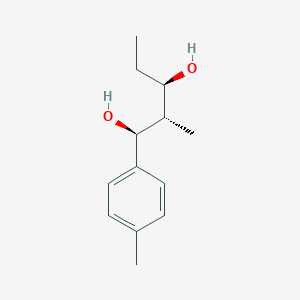
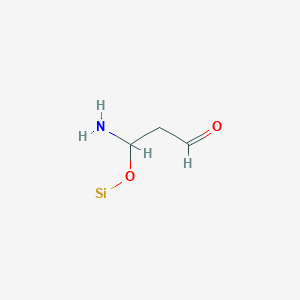
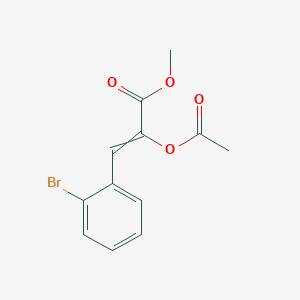
![2-[(2R,3R)-4,4-dimethoxy-3-(nitromethyl)butan-2-yl]-1,3-dioxane](/img/structure/B14199994.png)
